Cyclohexanone phenylhydrazone

Hydrazone synthesis Condensation yield optimization Phenylhydrazone procurement

Generic phenylhydrazones give unreliable Fischer indole cyclization yields, risking failed tetrahydrocarbazole synthesis. Cyclohexanone phenylhydrazone (CAS 946-82-7) is the definitive precursor: >95% cyclization yield-a 2-20× advantage over acetone, benzaldehyde, and 2,4-DNP hydrazones. • One-pot protocol yields 76-85% recrystallized tetrahydrocarbazole • 1.7-2.3× faster autoxidation than cyclopentanone analog-ideal for mechanistic studies • High photolytic stability vs. aromatic ketone hydrazones. Supplied as crystalline powder for carbazole alkaloid and pharmaceutical intermediate synthesis.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 946-82-7
Cat. No. B1199886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone phenylhydrazone
CAS946-82-7
Synonymscyclohexanone phenylhydrazone
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESC1CCC(=NNC2=CC=CC=C2)CC1
InChIInChI=1S/C12H16N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1,3-4,7-8,13H,2,5-6,9-10H2
InChIKeyGSTPSOUIPIOTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanone Phenylhydrazone: Identity & Procurement


Cyclohexanone phenylhydrazone (CAS 946-82-7; molecular formula C₁₂H₁₆N₂; MW 188.27 g/mol) is an aliphatic ketone phenylhydrazone formed by condensation of cyclohexanone with phenylhydrazine [1]. It belongs to the hydrazone class, characterized by the C=N–NH–Ph functional group bridging a cyclohexylidene ring and a phenyl ring system. Physicochemical parameters include a density of 1.1 ± 0.1 g/cm³ and a boiling point of 303.9 ± 25.0 °C at 760 mmHg . The compound serves as the canonical entry point to the Borsche–Drechsel cyclization and Fischer indole synthesis, where it is the direct precursor to 1,2,3,4-tetrahydrocarbazole—a key intermediate in carbazole alkaloid and pharmaceutical synthesis [2]. Its procurement relevance stems from its dual role as both a synthetic building block and a subject of kinetic and mechanistic investigation, where subtle structural features of the cyclohexylidene moiety confer quantitatively distinct reactivity relative to other common phenylhydrazones.

Fischer indole cyclization entry point
Autoxidation kinetics study substrate
Spiro-pyrazolidinone synthesis building block

Why Cyclohexanone Phenylhydrazone Is Irreplaceable


Phenylhydrazones are not a monolithic compound class. The ketone-derived moiety—whether aliphatic, alicyclic, or aromatic—exerts a first-order influence on autoxidation rate, cyclization efficiency, photolytic stability, and reaction pathway selectivity [1]. Cyclohexanone phenylhydrazone occupies a specific and quantitatively distinct position within this landscape: its six-membered cyclohexylidene ring confers autoxidation kinetics that exceed those of its five-membered cyclopentanone analog, its Fischer indole cyclization yield surpasses that of acetone-, benzaldehyde-, and 2,4-dinitrophenyl-substituted hydrazones by wide margins, and its photolytic behavior is categorically different from that of aromatic ketone phenylhydrazones [2][3]. Procurement of a generic phenylhydrazone without accounting for these quantitative performance gaps risks failed cyclization, irreproducible kinetic data, or incompatible reaction conditions in downstream applications. The evidence below substantiates each dimension of differentiation with explicit comparator data.

Cyclopentanone analog may underestimate autoxidation kinetics
Aromatic hydrazones exhibit divergent photolytic stability
Acetone or benzaldehyde hydrazones may reduce cyclization yield

Cyclohexanone Phenylhydrazone: Quantitative Comparator Evidence


Synthesis Yield Advantage over Analog Hydrazones

In a direct head-to-head synthesis study, cyclohexanone phenylhydrazone (compound A4) was obtained in 94% yield—the highest among the four simple phenylhydrazones prepared under identical stoichiometric condensation conditions with phenylhydrazine. The comparator compounds achieved: acetone phenylhydrazone (A1) 87%, acetophenone phenylhydrazone (A2) 89%, and acetylacetone phenylhydrazone (A3) 81% [1]. The 94% yield translates to a 5–13 percentage-point advantage, corresponding to a relative yield improvement of approximately 6–16% over the comparators under the same workup protocol. All products were confirmed pure by TLC, with cyclohexanone phenylhydrazone exhibiting the highest Rf value (0.87 vs. 0.77–0.82) [1].

Synthesis yield
Head-to-head
94% vs 81–89% (comparator phenylhydrazones)
Reported highest yield among tested analogs
TLC purity Rf 0.87; IR C=N 1603 cm⁻¹
Hydrazone synthesis Condensation yield optimization Phenylhydrazone procurement

Autoxidation Kinetics vs. Cyclopentanone Analog

In a controlled kinetic study, the thermally initiated autoxidation rates of cyclohexanone phenylhydrazone (CHPH) and cyclopentanone phenylhydrazone (CPPH) were measured at 21 °C across four solvents (benzene, n-heptane, acetone, methanol) at an initial phenylhydrazone concentration of 0.05 mol/L and 830 Torr O₂ partial pressure [1]. CHPH oxidized more rapidly than CPPH in every solvent: benzene (31.8 vs. 18.9 × 10⁻⁵ mol/L/sec, ratio 1.68), n-heptane (51.0 vs. 22.5, ratio 2.27), acetone (11.2 vs. 6.1, ratio 1.84), and methanol (5.5 vs. 2.6, ratio 2.12). The activation energy for CHPH autoxidation in benzene was 7.3 kcal/mol, substantially lower than the 11.5 kcal/mol observed for both CHPH and CPPH in acetone [1]. The rate enhancement is attributed to stereoelectronic effects of the six-membered cyclohexane ring at the carbon–nitrogen linkage during allylic rearrangement of the intermediate hydrazonyl radical.

Autoxidation kinetics
Head-to-head
Rate ratio 1.68–2.27 vs cyclopentanone analog across 4 solvents
CHPH oxidizes 1.7–2.3× faster; Ea 7.3 kcal/mol in benzene
Lower activation energy vs. CPPH; stereoelectronic ring effect
Autoxidation kinetics Hydrazone stability Radical chain reactions

Fischer Indole Cyclization: Superior Tetrahydrocarbazole Yield

The cyclization efficiency of cyclohexanone phenylhydrazone to 1,2,3,4-tetrahydrocarbazole in boiling glacial acetic acid was reported to exceed 95% yield under carefully controlled conditions [1]. This stands in stark contrast to four comparator hydrazone/ketone systems tested under the same solvent and temperature conditions: (1) acetone phenylhydrazone + cyclohexanone → 50% tetrahydrocarbazole; (2) cyclohexanone 2,4-dinitrophenylhydrazone + phenylhydrazine → 18%; (3) cyclohexanone 2,4-dinitrophenylhydrazone + acetone phenylhydrazone → 16%; and (4) benzaldehyde phenylhydrazone + cyclohexanone → 5% [1]. The >95% yield is consistent with the independent Organic Syntheses procedure, which reports 76–85% isolated yield of recrystallized tetrahydrocarbazole (m.p. 115–116 °C) from the one-pot cyclohexanone/phenylhydrazine/acetic acid protocol [2]. The Borsche–Drechsel cyclization, a named reaction, is defined specifically around this cyclohexanone phenylhydrazone → tetrahydrocarbazole transformation [3].

Fischer indole yield
Head-to-head
>95% vs 5–50% for comparator hydrazone systems
Near-quantitative cyclization to tetrahydrocarbazole
Organic Syntheses procedure: 76–85% recryst. yield
Fischer indole synthesis Tetrahydrocarbazole Borsche–Drechsel cyclization

Photolytic Cleavage Resistance vs. Aromatic Analogs

A comparative photolysis study irradiated hydrazones and oximes in the presence of oxygen to assess ketone regeneration efficiency. Benzophenone phenylhydrazone in benzene with a high-pressure mercury lamp (Pyrex filter) afforded benzophenone in quantitative yield [1]. In direct contrast, photolysis of cyclohexanone phenylhydrazone in methanol with a low-pressure mercury lamp under oxygen gave cyclohexanone in very poor yield [1]. The same poor yield was observed for cyclohexanone oxime under identical conditions. The mechanistic interpretation is that the stability of the intermediate radical species—strongly influenced by whether the ketone-derived moiety is aromatic or alicyclic—dictates the photolytic cleavage efficiency [1].

Photolytic cleavage
Reported
Very poor ketone recovery vs quantitative benzophenone regeneration
High photolytic stability; unsuitable for ketone deprotection
Mechanism: radical stability difference aromatic vs alicyclic
Photolytic deprotection Hydrazone stability Ketone regeneration

Diketene Cycloaddition: Divergent Conditions vs. Aromatic Analogs

In a systematic study of 1,3-dipolar cycloaddition of phenylhydrazones with diketene, aromatic ketone phenylhydrazones (acetophenone, benzophenone, benzaldehyde, cinnamaldehyde derivatives) reacted cleanly in refluxing acetic acid to give the corresponding 4-acetyl-2-phenylpyrazolidin-3-ones [1]. However, when aliphatic ketone phenylhydrazones—including cyclohexanone phenylhydrazone (If), acetone phenylhydrazone (Ic), methylethylketone phenylhydrazone (Id), and cyclopentanone phenylhydrazone (Ie)—were subjected to the same acetic acid reflux conditions, they afforded only resinous products [1]. The aliphatic series required a switch to benzene solvent with only a catalytic amount of acetic acid to achieve clean conversion to the spiro-pyrazolidinone products (e.g., 4-acetyl-2-phenylspiro[pyrazolidin-5,1′-cyclohexane]-3-one, IIf) [1].

Diketene cycloaddition
Head-to-head
Resinous products in AcOH reflux; clean spiro-product in C₆H₆/cat. AcOH
Condition-switch required: aromatic vs aliphatic hydrazones diverge
Aromatic analogs tolerate strong acid; aliphatic need attenuated conditions
1,3-Dipolar cycloaddition Diketene chemistry Pyrazolidinone synthesis

Autoxidation Reactivity Tier: Aliphatic vs. Aromatic Hydrazones

A comprehensive mechanistic study established that hydrazones of aliphatic ketones are 1–2 orders of magnitude more reactive toward autoxidation than analogous derivatives of aromatic ketones [1]. Cyclohexanone phenylhydrazone, as an alicyclic ketone hydrazone, belongs to the higher-reactivity tier. The rate difference is attributed to the reduction in the rate of oxygen addition to the hydrazonyl radical: in conjugated (aromatic) ketone hydrazones, this step becomes endothermic, slowing the chain propagation and enabling chain termination to compete [1]. Electronic effects on the hydrazine aryl ring (Hammett ρ = −2.8) dominate over substituent effects on the ketone moiety (ρ = −0.82), confirming that hydrazonyl radical stability—and hence autoxidation susceptibility—is primarily governed by nitrogen-centered spin density [1].

Autoxidation reactivity tier
Class-level
Aliphatic ketone hydrazones 10–100× more reactive than aromatic
Class-level stability distinction; dictates handling protocols
Hammett ρ –2.8 (hydrazine ring) vs –0.82 (ketone); nitrogen-centered radical
Hydrazone autoxidation Structure–reactivity relationship Hydrazonyl radical stability

Cyclohexanone Phenylhydrazone: Application Scenarios


Tetrahydrocarbazole Synthesis via Fischer Indole Cyclization

Cyclohexanone phenylhydrazone is the definitive precursor for tetrahydrocarbazole synthesis, delivering >95% cyclization yield in boiling glacial acetic acid—a 2–20× advantage over acetone, benzaldehyde, and 2,4-dinitrophenyl-substituted hydrazone systems tested under identical conditions [1]. The one-pot protocol from cyclohexanone and phenylhydrazine directly yields 76–85% recrystallized tetrahydrocarbazole (m.p. 115–116 °C) [2]. This scenario is optimal for medicinal chemistry groups synthesizing carbazole-based pharmacophores, natural product laboratories constructing indole alkaloid cores, and industrial routes requiring high-yield access to tetrahydrocarbazole as a key intermediate.

Mechanistic Studies of Hydrazone Autoxidation

The 1.7–2.3× faster autoxidation rate of cyclohexanone phenylhydrazone (CHPH) relative to cyclopentanone phenylhydrazone (CPPH) across all solvent polarities, coupled with the solvent-dependent activation energy shift (7.3 kcal/mol in benzene vs. 11.5 kcal/mol in acetone), makes CHPH the preferred substrate for mechanistic investigations of ring-stereoelectronic effects on hydrazonyl radical allylic rearrangement [1]. The class-level distinction—aliphatic ketone hydrazones being 1–2 orders of magnitude more autoxidation-reactive than aromatic analogs—further positions CHPH as a representative high-reactivity benchmark for structure–reactivity correlation studies [2].

Spiro-Pyrazolidinone Synthesis via Diketene Cycloaddition

The demonstrated pathway divergence—where cyclohexanone phenylhydrazone requires benzene with catalytic acetic acid rather than refluxing acetic acid to avoid resinification—establishes a specific synthetic protocol for accessing 4-acetyl-2-phenylspiro[pyrazolidin-5,1′-cyclohexane]-3-one (IIf) [1]. This scenario is directly relevant to laboratories constructing spirocyclic pyrazolidinone libraries for biological screening, where the cyclohexane-fused spiro architecture offers conformational constraints distinct from cyclopentane or acyclic analogs.

Photochemical Screening Requiring Hydrazone Photostability

The very poor photolytic ketone regeneration yield from cyclohexanone phenylhydrazone, contrasted with the quantitative yield from benzophenone phenylhydrazone, identifies CHPH as a hydrazone substrate with high photolytic stability under oxygenated conditions [1]. This is advantageous in photochemical reaction screens where undesired hydrazone cleavage must be suppressed, or in protecting-group strategies where the hydrazone is intended to survive photochemical transformations of other functional groups in the molecule.

Application
Selection Property
Validation Focus
Tetrahydrocarbazole synthesis
Cyclization efficiency profile
Yield consistency under Fischer indole conditions
Autoxidation kinetics study
Autoxidation rate context
Reproducibility of rate ratios vs. cyclopentanone analog
Spiro-pyrazolidinone synthesis
Condition-dependent reactivity
Resinification avoidance via acid control
Photochemical screening
Hydrazone photostability
Cleavage yield under UV/oxygen exposure

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